REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1.[S-:7][C:8]#[N:9].[Na+].BrBr.[NH4+].[OH-]>CO.[Na+].[Br-]>[S:7]([C:4]1[S:3][C:2]([NH2:1])=[N:6][CH:5]=1)[C:8]#[N:9] |f:1.2,4.5,7.8|
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
NC=1SC=CN1
|
Name
|
|
Quantity
|
89 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
ice water
|
Quantity
|
1500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 0° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was slowly added
|
Type
|
CUSTOM
|
Details
|
the internal temperature between −10 and 0° C
|
Type
|
ADDITION
|
Details
|
After the addition the mixture
|
Type
|
CUSTOM
|
Details
|
precipitation of light yellow crystals which
|
Type
|
CUSTOM
|
Details
|
were isolated by filtration
|
Type
|
WASH
|
Details
|
washed with ice water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
S(C#N)C1=CN=C(S1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 54.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |